- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

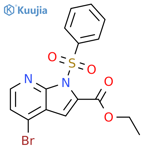

Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://es.kuujia.com/scimg/cas/942920-55-0x500.png)

942920-55-0 structure

Nombre del producto:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Número CAS:942920-55-0

MF:C10H9BrN2O2

Megavatios:269.094661474228

MDL:MFCD11518924

CID:796770

PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

- BCP07197

- AKOS015835546

- SY104971

- MFCD11518924

- AB64162

- J-521324

- Ethyl 4-Bromo-7-azaindole-2-carboxylate

- DB-079844

- CS-0004646

- SC3471

- 942920-55-0

- VLZWUULVFAASBC-UHFFFAOYSA-N

- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate

- SCHEMBL3603471

- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate

- DTXSID70659706

- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate

- DS-10835

-

- MDL: MFCD11518924

- Renchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

- Clave inchi: VLZWUULVFAASBC-UHFFFAOYSA-N

- Sonrisas: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Atributos calculados

- Calidad precisa: 267.98500

- Masa isotópica única: 267.985

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 3

- Complejidad: 250

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de constructos de variantes mutuas: 6

- Superficie del Polo topológico: 55A^2

- Carga superficial: 0

- Xlogp3: 2.6

Propiedades experimentales

- Color / forma: White to Yellow Solid

- Denso: 1.6±0.1 g/cm3

- Punto de fusión: No data available

- Punto de ebullición: No data available

- Punto de inflamación: No data available

- índice de refracción: 1.653

- PSA: 54.98000

- Logp: 2.50210

- Presión de vapor: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302;H315;H319;H335

- Declaración de advertencia: P261;P305+P351+P338

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:2-8 °C

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212494-5g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

£2216.00 | 2022-03-01 | |

| TRC | E258700-10mg |

Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 10mg |

$ 90.00 | 2022-06-05 | ||

| Fluorochem | 212494-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

£296.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

1490CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

¥ 9,246.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |

ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |

942920-55-0 | 95 | 5g |

$1350 | 2021-06-25 | |

| Alichem | A029188716-10g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 10g |

$2007.04 | 2023-08-31 | |

| Aaron | AR006CWR-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 97% | 250mg |

$88.00 | 2025-01-23 | |

| abcr | AB308654-1g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 1g |

€498.90 | 2025-02-14 | |

| abcr | AB308654-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 250mg |

€258.50 | 2025-02-14 |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

Referencia

- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt

Referencia

- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Pyrrolopyridine carboxylic acid derivatives, United States, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referencia

- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt

Referencia

- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referencia

- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

Referencia

- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799

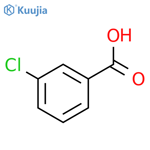

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

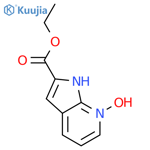

- 3-Chlorobenzoic acid

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Literatura relevante

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Productos relacionados

- 39943-42-5(Cyclobutanemethanol, 1-[(dimethylamino)methyl]-)

- 2375271-07-9(2-({(tert-butoxy)carbonylamino}methyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid)

- 2228890-14-8(1-(5-fluoropyridin-2-yl)-2-methylpropan-2-ol)

- 2172151-31-2(2,2,8,8-tetramethyl-6-oxa-10-azaspiro4.5decane)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 2227729-53-3((1R)-1-1-(4-bromophenyl)cyclopropylethan-1-amine)

- 2138265-68-4(Cyclopropane, 1-(chloromethyl)-1-(2,2-difluoroethyl)-2-methyl-)

- 2172526-39-3(3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}heptanoic acid)

- 1805121-99-6(2'-Amino-3',5'-bis(trifluoromethyl)acetophenone)

- 179470-40-7(3-(pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Pureza:99%

Cantidad:1g

Precio ($):250.0